molecular formula C21H21NO2S2 B3000890 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide CAS No. 2380180-84-5

2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide

Cat. No. B3000890
CAS RN: 2380180-84-5
M. Wt: 383.52
InChI Key: VPWZSPHYZJBRLJ-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide, also known as BTEA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, oxidative stress, and inflammation. 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has also been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-alpha). In terms of anti-cancer effects, 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cancer cell migration and invasion.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemical compounds that may have more harmful side effects. Another advantage is its versatility, as it has been shown to have potential therapeutic applications in various fields of scientific research. However, one limitation of using 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to explore its mechanism of action in more detail, in order to better understand how it exerts its biochemical and physiological effects. Additionally, further research could be done to optimize the synthesis method of 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide, in order to improve its purity and solubility.

Synthesis Methods

2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide can be synthesized by reacting 2-bromoethyl acetate with 4-thiophen-2-ylbenzaldehyde in the presence of sodium hydride, followed by reduction with sodium borohydride and benzyl mercaptan. This method has been reported to yield 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide with a purity of over 99%.

Scientific Research Applications

2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neurodegenerative disease research, 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has been shown to have protective effects against oxidative stress and inflammation, which are known to contribute to the development of diseases such as Alzheimer's and Parkinson's. In inflammation research, 2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c23-19(17-8-10-18(11-9-17)20-7-4-12-26-20)13-22-21(24)15-25-14-16-5-2-1-3-6-16/h1-12,19,23H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZSPHYZJBRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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